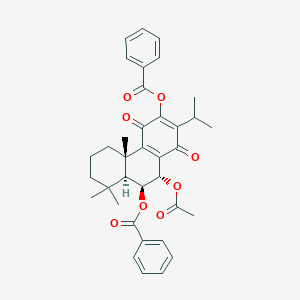
SA-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SA-3 is a photochromic tethered ligand for light-responsive human Carbonic Anhydrases (LihCAs).
Wissenschaftliche Forschungsanwendungen
Species-Area Model for Estimating Non-native Plant Richness : The species-area (SA) model is often used for estimating non-native plant richness, essential for biodiversity conservation and scientific research. A study by Liao et al. (2019) highlighted the limitations of the conventional SA model and proposed a species-accumulation model along roads (SR model) as a more robust alternative for such estimations. This model outperformed the SA model, especially in regions where non-native species were restricted to roadsides (Liao et al., 2019).
Sensitivity Analysis in Traffic Simulation Models : Sensitivity Analysis (SA) plays a crucial role in calibrating and optimizing traffic simulation models. Ge (2016) discussed the implementation of standard and pragmatic SA algorithms for traffic simulation model calibration. These algorithms aim to improve the accuracy and efficiency of traffic model calibrations, which can be beneficial for designing and optimizing transportation systems (Ge, 2016).
Structure-Aware Global Optimization in 3D Tree Modeling : In the field of forestry and agriculture, Wang et al. (2014) proposed a structure-aware global optimization method (SAGO) for reconstructing 3D tree models from Terrestrial Laser Scanning Data. This method addresses the challenge of processing incomplete data sets, significantly contributing to scientific research in these fields (Wang et al., 2014).
Self-assembly in Scientific Research : The process of self-assembly (SA) where system components organize into ordered structures without human intervention is crucial in various scientific domains. Grzybowski et al. (2009) explored the challenges and strategies of SA, emphasizing its connection to biological systems and its significance in scientific research (Grzybowski et al., 2009).
SA in Cancer Research Technologies : Strobl et al. (2010) reported on the application of SA in cancer research, specifically studying the effects of SAHA (suberoylanilide hydroxamic acid) on the cytoarchitecture of breast cancer cells. This research contributes to the understanding of cancer cell behavior in response to certain drugs (Strobl et al., 2010).
Computational and Visualization Methods in Scientific Discovery : Sims et al. (2002) described how the Scientific Applications and Visualization Group (SAVG) utilized high-performance computing, visualization, and machine learning to enhance research in various scientific domains, demonstrating the interplay between computational techniques and scientific inquiry (Sims et al., 2002).
SA in Hydrological Modeling : Song et al. (2015) conducted a comprehensive review of global sensitivity analysis (SA) methods in hydrological modeling. They emphasized the importance of SA in understanding complex hydrological models, which is pivotal in areas such as environmental research and hazard management (Song et al., 2015).
SA in Sentiment Analysis Research : Medhat et al. (2014) provided a survey on Sentiment Analysis (SA), a crucial area in text mining. They categorized various SA techniques and applications, highlighting the significance of this research in understanding opinions and sentiments in text (Medhat et al., 2014).
Eigenschaften
CAS-Nummer |
2205017-89-4 |
|---|---|
Produktname |
SA-3 |
Molekularformel |
C19H15N7O4S |
Molekulargewicht |
437.43 |
IUPAC-Name |
4-((4-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)diazenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H15N7O4S/c20-31(29,30)17-7-3-14(4-8-17)22-21-13-1-5-16(6-2-13)26-12-15(23-24-26)11-25-18(27)9-10-19(25)28/h1-10,12H,11H2,(H2,20,29,30)/b22-21+ |
InChI-Schlüssel |
PNQWOTQCXOYWIK-QURGRASLSA-N |
SMILES |
O=S(C1=CC=C(/N=N/C2=CC=C(N3N=NC(CN4C(C=CC4=O)=O)=C3)C=C2)C=C1)(N)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SA-3 ; SA3 ; SA3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)